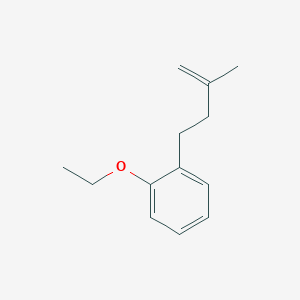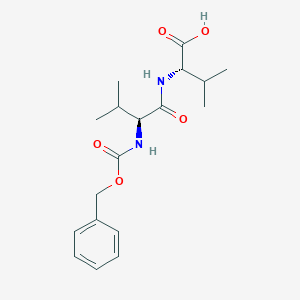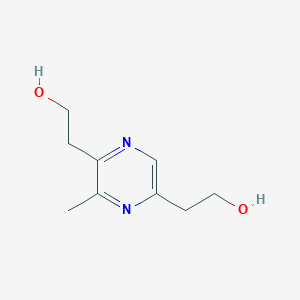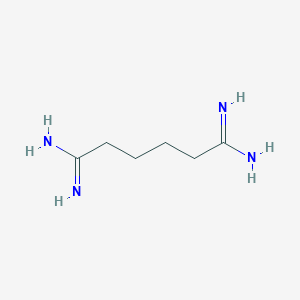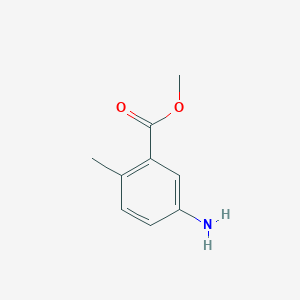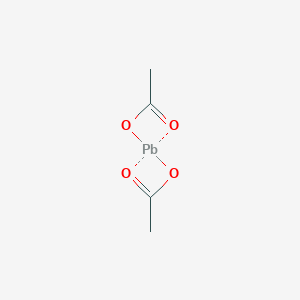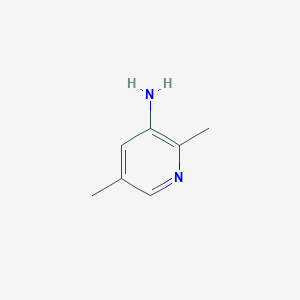![molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5](/img/structure/B106027.png)
Diethyl [[(3-bromophenyl)amino]methylene]malonate
Overview
Description
Diethyl [(3-bromophenyl)amino]methylene]malonate is an organic compound with the molecular formula C14H16BrNO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-bromophenylamino group and a methylene group
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis ofRosoxacin , an antibacterial agent . Therefore, it can be inferred that the compound may interact with bacterial proteins or enzymes that are crucial for their survival.
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of Rosoxacin . Rosoxacin is known to inhibit the bacterial DNA gyrase, an enzyme involved in DNA replication, thus preventing bacterial growth.
Result of Action
As an intermediate in the synthesis of Rosoxacin, the primary result of the action of diethyl 2-[(3-bromoanilino)methylidene]propanedioate is likely to be its conversion into other compounds through chemical reactions . The ultimate effect at the molecular and cellular level would be the antibacterial activity of the final product, Rosoxacin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-bromophenyl)amino]methylene]malonate typically involves the reaction of diethyl malonate with 3-bromoaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the 3-bromoaniline to form the desired product.
Industrial Production Methods: Industrial production of Diethyl [(3-bromophenyl)amino]methylene]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: Diethyl [(3-bromophenyl)amino]methylene]malonate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl [(3-bromophenyl)amino]methylene]malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, used in similar synthetic applications.
Diethyl [(3-chlorophenyl)amino]methylene]malonate: A closely related compound with a chlorine atom instead of bromine.
Diethyl [(3-nitrophenyl)amino]methylene]malonate: Another related compound with a nitro group instead of bromine.
Uniqueness: Diethyl [(3-bromophenyl)amino]methylene]malonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the bromine atom plays a crucial role.
Properties
IUPAC Name |
diethyl 2-[(3-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXYLRAWWSESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
